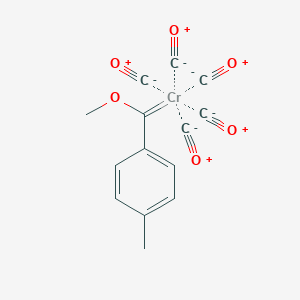
Chromium,pentacarbonyl(methoxy(4-methylphenyl)methylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium,pentacarbonyl(methoxy(4-methylphenyl)methylene)- is an organometallic compound with the molecular formula C14H10CrO6 and a molecular weight of 326.2217 . This compound is known for its unique structure, which includes a chromium atom coordinated to five carbonyl groups and a methoxy(4-methylphenyl)methylene ligand. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of Chromium,pentacarbonyl(methoxy(4-methylphenyl)methylene)- typically involves the reaction of chromium pentacarbonyl with methoxy(4-methylphenyl)methylene precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Análisis De Reacciones Químicas
Chromium,pentacarbonyl(methoxy(4-methylphenyl)methylene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of chromium.
Reduction: It can be reduced using suitable reducing agents to yield lower oxidation states of chromium.
Substitution: The carbonyl ligands can be substituted with other ligands under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions.
Aplicaciones Científicas De Investigación
Chromium,pentacarbonyl(methoxy(4-methylphenyl)methylene)- has several scientific research applications, including:
Mecanismo De Acción
The mechanism by which Chromium,pentacarbonyl(methoxy(4-methylphenyl)methylene)- exerts its effects involves the coordination of the chromium atom to various ligands, which can influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the chromium atom .
Comparación Con Compuestos Similares
Chromium,pentacarbonyl(methoxy(4-methylphenyl)methylene)- can be compared with other similar compounds, such as:
Chromium,pentacarbonyl(phenylmethylene)-: This compound has a similar structure but lacks the methoxy and methyl groups, which can influence its reactivity and applications.
Chromium,pentacarbonyl(methoxyphenylmethylene)-: This compound has a methoxy group but lacks the methyl group, which can also affect its chemical properties and uses
Propiedades
Número CAS |
29160-36-9 |
|---|---|
Fórmula molecular |
C14H10CrO6 |
Peso molecular |
326.22 g/mol |
Nombre IUPAC |
carbon monoxide;[methoxy-(4-methylphenyl)methylidene]chromium |
InChI |
InChI=1S/C9H10O.5CO.Cr/c1-8-3-5-9(6-4-8)7-10-2;5*1-2;/h3-6H,1-2H3;;;;;; |
Clave InChI |
RUIKVXJFWMCZAB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=[Cr])OC.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


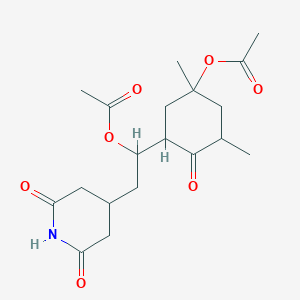
![Lithium, [2-(trimethylsilyl)ethenyl]-](/img/structure/B14158504.png)
![5-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B14158508.png)


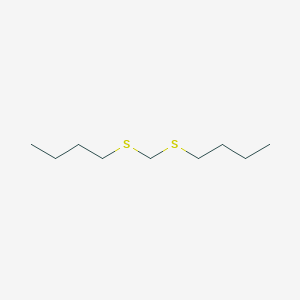
![2-[(6-bromo-2-methylquinolin-4-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B14158534.png)
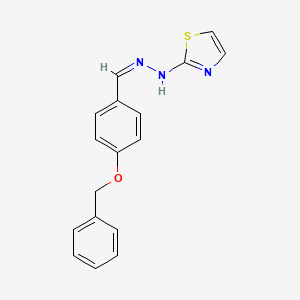
![N~1~-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14158560.png)
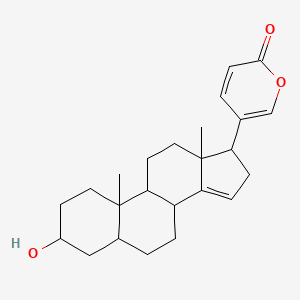

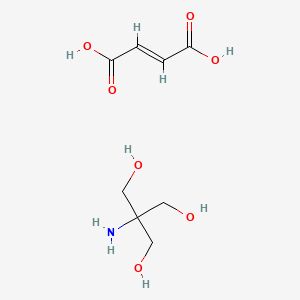
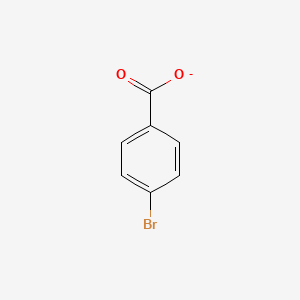
![N-(1,3-benzodioxol-5-yl)-2-[[4-ethyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14158575.png)
